1-Undecen-4-ol

Description

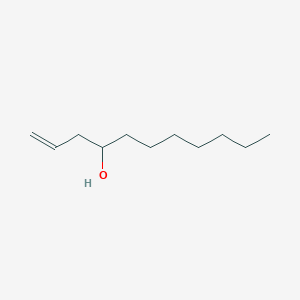

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H22O |

|---|---|

Poids moléculaire |

170.29 g/mol |

Nom IUPAC |

undec-1-en-4-ol |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,11-12H,2-3,5-10H2,1H3 |

Clé InChI |

NCDKMTFVFSSJEX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(CC=C)O |

Origine du produit |

United States |

Synthetic Methodologies for 1 Undecen 4 Ol and Its Structural Analogs

Classical Organic Synthesis Routes

Classical organic synthesis provides robust and versatile pathways for the construction of 1-undecen-4-ol and related structures, often relying on well-established carbon-carbon bond-forming reactions and functional group transformations.

Grignard reactions are fundamental in organic chemistry for forming new carbon-carbon bonds and are frequently employed in the synthesis of alcohols. This method typically involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound (aldehyde or ketone). For the synthesis of unsaturated alcohols like this compound, appropriate unsaturated or functionalized Grignard reagents and carbonyl compounds are selected.

A common strategy for synthesizing allylic alcohols, such as this compound, involves the reaction of an α,β-unsaturated aldehyde with an alkyl Grignard reagent, or an alkyl aldehyde/ketone with an alkenyl Grignard reagent. For instance, the structural analog 1-octen-3-ol (B46169) can be synthesized via a Grignard reaction between acrolein (propenal) and amylmagnesium bromide (derived from amyl iodide), yielding the product with reported yields ranging from 65% to 85%. nih.govfiu.edu

Applying this principle to this compound (CH₂=CH-CH₂-CH(OH)-C₇H₁₅), potential Grignard routes could include:

The reaction of acrolein (CH₂=CH-CHO) with a heptylmagnesium halide (C₇H₁₅MgX).

The reaction of 1-heptanal (C₇H₁₅-CHO) with a vinylmagnesium halide (CH₂=CHMgX).

A related example involves the synthesis of 2-undecen-5-yn-4-ol, an undecenol derivative, by reacting crotonaldehyde (B89634) with 1-heptynyl magnesium bromide. This demonstrates the applicability of Grignard chemistry to construct the undecenol backbone with specific functional group placement. google.com

Table 1: Representative Grignard Reactions for Unsaturated Alcohol Synthesis

| Product | Carbonyl Compound | Grignard Reagent | Reported Yield | Reference |

| 1-Octen-3-ol | Acrolein | Amylmagnesium bromide | 65-85% | nih.govfiu.edu |

| 2-Undecen-5-yn-4-ol | Crotonaldehyde | 1-Heptynyl magnesium bromide | 96.8% (GC purity) | google.com |

Catalytic dehydration is a method to introduce unsaturation into an alcohol, typically converting an alcohol into an alkene by eliminating a molecule of water. This process often requires the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid, and elevated temperatures. The reaction mechanism can proceed via E1 or E2 pathways, with the E1 mechanism being common for secondary and tertiary alcohols, involving a carbocation intermediate. youtube.comlibretexts.org While direct dehydration of an undecanol (B1663989) to this compound is not typically a synthetic route to the compound, related processes like the rearrangement of epoxides can be employed to form alkenols.

For instance, the synthesis of undeca-1,5-dien-4-ol, a structural analog with multiple double bonds, can be approached through the rearrangement of certain epoxides. ontosight.ai In a multi-step synthesis involving 1-decen-4-ol (a C10 analog of this compound), epoxidation to 1,2-epoxy-4-decanol, followed by acetylation and subsequent dehydration, was explored to yield a desired product. Although the diastereoselectivity varied, this highlights the role of dehydration as a transformation step within complex syntheses of undecenol derivatives. researchgate.net

As this compound possesses a chiral center at C4, the development of stereoselective synthesis strategies is crucial for obtaining its individual enantiomers. Optically active compounds are essential in various fields, and their synthesis requires methods that control the formation of specific stereoisomers. wikipedia.orglibretexts.org

One effective approach for obtaining optically active undecenols is through chiral resolution of racemic mixtures. For example, (±)-1-undecen-4-ol has been successfully resolved using a chiral auxiliary, specifically (R)-3a-allyl-3,3a,4,5-tetrahydro-2H-. This process allows for the separation of the enantiomers, which can then be used to synthesize other chiral compounds, such as (R)-6-heptyltetrahydropyran-2-one and its (S)-enantiomer. thieme-connect.com

Beyond resolution, asymmetric synthesis aims to produce one enantiomer predominantly from achiral starting materials. Strategies involving palladium-catalyzed intramolecular bis-silylation of optically active allylic alcohols have been developed, leading to highly enantioenriched products with significant chirality transfer. This method demonstrates the potential for direct asymmetric synthesis of allylic alcohol derivatives, which could be adapted for this compound. nih.gov

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis, utilizing enzymes or whole cells, offers significant advantages in organic synthesis, particularly for the production of chiral compounds. Enzymes are known for their high chemo-, regio-, and enantioselectivity, often operating under mild reaction conditions (ambient temperature and pressure), which can prevent issues like isomerization or racemization. ox.ac.uknih.govacademie-sciences.frwur.nl

Enzymes, especially lipases (triacylglycerol hydrolases), are widely employed in the synthesis and modification of alcohols due to their broad substrate specificity and ability to recognize chirality. ox.ac.ukresearchgate.net They catalyze various transformations, including esterification, transesterification, and hydrolysis, often with excellent enantioselectivity. ox.ac.uktandfonline.com

For secondary alcohols like this compound, enzyme-mediated kinetic resolution via transesterification is a prominent method. In this process, a racemic mixture of the alcohol reacts with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, both enantiomerically enriched, can then be separated.

Research findings demonstrate the effectiveness of various lipases in the kinetic resolution of racemic secondary aliphatic allylic alcohols, which are structurally analogous to this compound. For instance:

Novozym 435 (derived from Candida antarctica) effectively catalyzed the acylation of (±)-hept-1-en-3-ol and (±)-5-methylhex-1-en-3-ol. After 4-8 hours, the formed esters and remaining alcohols exhibited high enantiomeric excesses (97–100% ee for esters and 91–100% ee for alcohols). researchgate.net

Lipase Amano PS (from Burkholderia cepacia) was identified as an effective catalyst for the asymmetric transesterification of 1-phenylbut-3-en-2-ol, yielding the (R)-alcohol with 90–95% ee and the (S)-ester with 98–100% ee. researchgate.net This lipase also showed high enantioselectivity in the hydrolysis of alken- and alkyn-3-ol acetates in acetone-water systems. tandfonline.com

Table 2: Enzyme-Catalyzed Kinetic Resolution of Allylic Alcohols

| Substrate (Racemic) | Enzyme (Source) | Reaction Type | Product (Enantiomer) | Enantiomeric Excess (ee) | Reference |

| (±)-Hept-1-en-3-ol | Novozym 435 (Candida antarctica) | Acylation | Ester | 97-100% | researchgate.net |

| Alcohol | 91-100% | researchgate.net | |||

| (±)-5-Methylhex-1-en-3-ol | Novozym 435 (Candida antarctica) | Acylation | Ester | 97-100% | researchgate.net |

| Alcohol | 91-100% | researchgate.net | |||

| (±)-1-Phenylbut-3-en-2-ol | Lipase Amano PS (Burkholderia cepacia) | Transesterification | (R)-Alcohol | 90-95% | researchgate.net |

| (S)-Ester | 98-100% | researchgate.net |

These findings indicate that similar lipase-catalyzed transformations could be applied to this compound, providing a biocatalytic route to its enantiomerically pure forms.

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. While chemical methods involving diastereomeric salt formation are common wikipedia.orgspcmc.ac.inlibretexts.org, biocatalytic approaches, particularly kinetic resolution using enzymes, have emerged as highly efficient and selective alternatives for obtaining optically active alcohols, including undecenols.

The kinetic resolution of racemic secondary allylic alcohols, as detailed in Section 2.2.1, directly applies to the production of optically active undecenols. By exploiting the enzyme's preference for one enantiomer over the other, a racemic mixture of this compound could be transformed into an enantiomerically enriched alcohol and its corresponding ester. The high enantioselectivities observed with lipases like Novozym 435 and Lipase Amano PS for similar allylic alcohol substrates underscore the potential of these biocatalysts for the efficient production of enantiopure this compound. researchgate.nettandfonline.com

This enzymatic approach is often preferred due to its ability to operate under mild conditions and its inherent stereoselectivity, which is challenging to achieve with traditional chemical methods. nih.gov

Chemical Reactivity and Derivatization Studies of 1 Undecen 4 Ol

Synthesis of Functionally Diverse Derivatives and Advanced Intermediates

The derivatization of 1-undecen-4-ol allows for the synthesis of complex molecules with specific functionalities, which can be valuable in various industrial applications, including the production of flavor compounds. A notable example involves the multi-step conversion of this compound into 3-methylthiodecanal, a compound recognized for its flavor properties. This synthesis pathway demonstrates the strategic manipulation of both the alkene and alcohol moieties of this compound to achieve desired structural modifications sigmaaldrich.com.

The synthetic route to 3-methylthiodecanal commences with the protection of the hydroxyl group of this compound to prevent its oxidation in subsequent steps. This is achieved by converting this compound into its benzyl (B1604629) ether through a reaction with benzyl chloride in the presence of sodium hydride (NaH), yielding the benzyl ether in 92% yield sigmaaldrich.com.

Finally, the 2-(2'-mesyloxynonyl)-1,3-dioxolane intermediate undergoes a nucleophilic substitution reaction with sodium methyl mercaptide, followed by the cleavage of the 1,3-dioxolane (B20135) protecting group. This sequence of reactions ultimately affords 3-methylthiodecanal in an 81% yield sigmaaldrich.com. This detailed synthesis highlights the utility of this compound as a starting material for the creation of complex, sulfur-containing flavor compounds through a series of well-controlled transformations sigmaaldrich.com.

The synthesis steps and their corresponding yields are summarized in the table below:

Table 1: Synthesis of 3-Methylthiodecanal from this compound

| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) |

| 1 | This compound | Benzyl chloride, NaH | Benzyl ether of this compound | 92 sigmaaldrich.com |

| 2 | Benzyl ether of this compound | (i) RuCl₃/NaIO₄; (ii) Ethylene glycol, Pyridinium p-toluenesulfonate | 2-(2'-Benzyloxynonyl)-1,3-dioxolane | 87 (overall for 2 steps) sigmaaldrich.com |

| 3 | 2-(2'-Benzyloxynonyl)-1,3-dioxolane | (i) H₂, Pd/C; (ii) Mesylation | 2-(2'-Mesyloxynonyl)-1,3-dioxolane | 90 (overall for 2 steps) sigmaaldrich.com |

| 4 | 2-(2'-Mesyloxynonyl)-1,3-dioxolane | (i) Sodium methyl mercaptide; (ii) Cleavage of 1,3-dioxolane group | 3-Methylthiodecanal | 81 sigmaaldrich.com |

Mechanistic Investigations of Reactions Involving 1 Undecen 4 Ol

Elucidation of Reaction Pathways in Synthetic Transformations

The synthetic utility of 1-undecen-4-ol often stems from its dual functionality, possessing both an alkene and a hydroxyl group. Investigations into its reaction pathways shed light on the intricate steps involved in its formation and subsequent transformations.

One method for the synthesis of this compound involves the reaction of octanal (B89490) with allylmagnesium bromide, a Grignard reagent, which proceeds via a nucleophilic addition of the allyl anion to the carbonyl carbon of octanal, followed by protonation of the alkoxide intermediate to yield the allylic alcohol. This reaction typically occurs at room temperature over several hours, followed by quenching with saturated ammonium (B1175870) chloride solution and purification nih.gov. An alternative, enantioselective synthesis of (S)-1-undecen-4-ol can be achieved using a titanium-catalyzed allylation of octanal, employing allyltributyltin in the presence of TiCl₂(i-PrO)₂ and (R)-(+)-1,1'-bi-2-naphthol (BINOL) as a chiral ligand. This process involves a more complex catalytic cycle designed to control stereochemistry, with the reaction proceeding at lower temperatures (e.g., -20 °C) over an extended period nih.gov.

In the context of polymerization, 10-undecen-1-ol (B85765) (a positional isomer) has been utilized in carbonylative copolymerizations to produce polyketoesters. This process involves the insertion of an alkene into a cationic palladium-hydride species, followed by carbon monoxide insertion to form a palladium acyl intermediate. This acyl intermediate then undergoes alcoholysis, leading to the formation of an ester linkage and regeneration of the palladium-hydride catalyst, thereby propagating the polymer chain osti.gov. The competitive application of alternating alkene/CO copolymerization and alkene hydroesterification, both sharing a common metal acyl intermediate, allows for the tuning of ketone-to-ester microstructure ratios in the resulting polymers osti.gov.

Catalytic Cycle Analysis in Metal-Mediated Processes

Metal-mediated processes are central to many synthetic transformations involving this compound and related compounds, with their mechanisms often proceeding through well-defined catalytic cycles. Transition metal-catalyzed cross-coupling reactions, for instance, are fundamental for carbon-carbon bond formation and typically involve three key organometallic steps: oxidative addition, transmetalation, and reductive elimination thermofisher.comwikipedia.orgacs.org.

In the carbonylative polymerization of 10-undecen-1-ol, a palladium-catalyzed process, the catalytic cycle is initiated by the formation of a cationic palladium-hydride complex. This complex then undergoes alkene insertion, where the double bond of the alkenol coordinates to the palladium center and inserts into the Pd-H bond. Subsequent CO insertion into the resulting alkyl-palladium species forms a palladium acyl intermediate. The fate of this acyl intermediate is crucial: it can either undergo further alkene insertion to form a polyketone or undergo alcoholysis with another molecule of the alkenol (or an added alcohol) to form an ester linkage and regenerate the Pd-H species, thus completing the catalytic cycle for hydroesterification osti.gov. The choice of bis(phosphine) ligand in the palladium catalyst significantly influences the relative rates of ketone and ester formation, allowing for control over the polymer's microstructure osti.gov. Electron-deficient bis(phosphines), for example, have been found to suppress deleterious alkene isomerization, which is key to achieving high molecular weight polymers osti.gov.

Table 1: Key Steps in Palladium-Catalyzed Carbonylative Polymerization of Alkenols

| Step | Description | Intermediate Type (Example) |

| Alkene Insertion | Alkene coordinates to Pd-H, inserting into the Pd-H bond. | Alkyl-palladium |

| CO Insertion | Carbon monoxide inserts into the alkyl-palladium bond. | Palladium acyl |

| Alcoholysis/Chain Growth | Alcohol reacts with Pd-acyl, forming ester and regenerating Pd-H (or further alkene insertion for ketone formation). | Ester/Ketone, Pd-H |

Computational Chemistry and Spectroscopic Probes in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), and various spectroscopic techniques are indispensable tools for probing reaction mechanisms and identifying transient intermediates in reactions involving this compound.

Computational Chemistry (DFT): DFT is a powerful quantum mechanical method widely used in computational chemistry to investigate the electronic structure of molecules, determine molecular geometries, calculate reaction energies, and elucidate reaction pathways fiveable.mewikipedia.orgchemrxiv.org. It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms, including the identification of transition states and the calculation of activation energies fiveable.mechemrxiv.orgmdpi.com. While direct DFT studies focusing solely on this compound's reaction mechanisms may be specific to niche research, DFT principles are broadly applicable. For instance, DFT calculations can be used to predict the stability of various intermediates, determine the rate-determining steps, and understand the electronic factors influencing regioselectivity and stereoselectivity in transformations of unsaturated alcohols rsc.orgresearchgate.net. The choice of functionals and basis sets is critical for obtaining reliable results in DFT calculations chemrxiv.org.

Spectroscopic Probes: Spectroscopic methods provide experimental evidence for proposed reaction mechanisms by allowing for the detection and characterization of reaction intermediates and monitoring the consumption of reactants and formation of products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly effective tool for monitoring reaction progress and identifying reaction intermediates due to its ability to provide detailed structural information about different chemical species in a reaction mixture google.commagritek.com. By acquiring NMR spectra at various time points during a reaction, chemists can track the disappearance of starting materials, the appearance and disappearance of intermediates, and the formation of final products, thereby providing kinetic insights and supporting mechanistic hypotheses magritek.com. For example, in the synthesis of 2-undecen-5-yn-4-ol (a related unsaturated alcohol), ¹H-NMR spectra were used to confirm the structure of the product google.com.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and monitor their changes during a reaction. The appearance or disappearance of characteristic absorption bands can indicate the formation or consumption of specific bonds, providing clues about the reaction mechanism frontiersin.org.

Mass Spectrometry (MS): Mass spectrometry is valuable for identifying and characterizing reaction intermediates, particularly elusive or short-lived species, by determining their precise molecular weight and fragmentation patterns frontiersin.orgamericanscientist.orgru.nl. Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly sample reaction mixtures to detect transient species.

The combined application of computational and spectroscopic techniques offers a powerful approach to comprehensively understand the mechanistic intricacies of reactions involving this compound, enabling the rational design of more efficient and selective synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization of 1 Undecen 4 Ol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 1-Undecen-4-ol from complex mixtures and for its subsequent quantification.

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is a widely utilized technique for the analysis of volatile organic compounds, including alcohols and alkenes ajol.infosigmaaldrich.com. Given its relatively low molecular weight and the presence of a hydroxyl group, this compound is amenable to GC analysis. GC separates compounds based on their differential partitioning between a stationary phase (typically a capillary column with a liquid coating) and a mobile gas phase (carrier gas, e.g., helium) ajol.inforesearchgate.net. Retention time, the time it takes for an analyte to travel through the column, is a key parameter for identification, especially when compared to known standards or spectral libraries ajol.inforesearchgate.net.

High-Performance Liquid Chromatography (HPLC) is generally preferred for less volatile or more polar compounds, and it can also be applied to alcohols [2, 4 from previous search]. HPLC separates components based on their interaction with a stationary phase and a liquid mobile phase, with detection often performed by UV-Vis or refractive index detectors. While GC-MS is typically the primary choice for the characterization of volatile alcohols like this compound, HPLC might be employed for specific applications, such as the analysis of non-volatile derivatives or in mixtures containing a wide range of polarities. The selection of column type and mobile phase composition (e.g., mixtures of ammonium (B1175870) acetate (B1210297) buffer, methanol, and acetonitrile (B52724) in varying ratios for reversed-phase HPLC) is critical for achieving optimal separation [4 from previous search].

Expected Chromatographic Parameters (General)

| Technique | Parameter | Typical Observation for this compound (Inferred) | Reference |

| GC | Retention Time (RT) | Dependent on column type, temperature program, and carrier gas flow; would be unique to the compound under specific conditions. | ajol.inforesearchgate.net |

| GC | Peak Shape | Expected to be well-defined and symmetrical under optimized conditions. | researchgate.net |

| HPLC | Retention Time (RT) | Dependent on stationary phase and mobile phase composition. | [2, 4 from previous search] |

For samples containing highly complex mixtures, such as natural extracts or industrial products where this compound might be present, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC nih.gov. GC×GC utilizes two GC columns in series with different stationary phase polarities, connected by a modulator. The modulator rapidly samples the effluent from the first column and injects it onto the second column, resulting in a highly structured two-dimensional chromatogram nih.gov.

This technique is particularly effective at resolving co-eluting compounds, which are common in complex samples and can hinder accurate identification and quantification in 1D GC nih.gov. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS provides superior chromatographic peak capacity, selectivity, and lower detection limits, enabling the discovery and identification of both known and unknown compounds with high confidence nih.gov. For a compound like this compound in a complex matrix, GC×GC would provide a much clearer separation from interfering compounds, leading to more accurate quantification and more reliable mass spectral data for identification.

Advantages of GC×GC for this compound Analysis

| Feature | Description | Reference |

| Enhanced Resolution | Significantly improves separation, especially for compounds with similar chemical and physical properties that co-elute in 1D GC. | nih.gov |

| Increased Peak Capacity | Allows for the detection and identification of a greater number of individual analytes in complex samples. | nih.gov |

| Improved Sensitivity | Lower detection limits can be achieved, particularly when coupled with TOF-MS. | nih.gov |

| Structured Chromatograms | Provides a more organized and interpretable visual representation of complex mixtures, aiding in non-targeted analyte identification. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C) [9, 11 from previous search]. Chemical shifts (δ), coupling constants (J), and signal multiplicities in NMR spectra provide direct evidence of the compound's connectivity and stereochemistry.

For this compound, characteristic signals would be expected from:

Hydroxyl proton (-OH): Typically appears as a broad singlet, often exchangeable, in the range of δ 0.5-5.0 ppm, with its exact position influenced by hydrogen bonding and solvent [11 from previous search, 12 from previous search].

Vinylic protons (C=CH₂ and =CH-): The terminal alkene group (CH₂=CH-) would show distinct signals. The two protons on the terminal methylene (B1212753) (=CH₂) would be diastereotopic and appear as complex multiplets, typically around δ 4.8-5.2 ppm, while the methine proton (=CH-) would resonate further downfield, around δ 5.5-6.0 ppm, showing complex coupling with adjacent protons [7 from previous search].

Protons alpha to the hydroxyl group (-CH(OH)-): This proton would typically appear as a multiplet (e.g., quintet or sextet) in the range of δ 3.5-4.5 ppm, influenced by the adjacent methylene protons and the hydroxyl proton.

Alkyl chain protons (-CH₂-, -CH₃): The methylene protons in the long alkyl chain would give rise to signals in the aliphatic region, typically δ 1.2-1.6 ppm, while the terminal methyl group would appear as a triplet around δ 0.8-0.9 ppm [1 from previous search].

In ¹³C NMR spectroscopy , each unique carbon environment in this compound would give a distinct signal.

Vinylic carbons (C=C): The two carbons of the alkene group would resonate in the δ 110-150 ppm range.

Carbon bearing the hydroxyl group (-CH(OH)-): This carbon would typically appear in the δ 60-80 ppm range, shifted downfield due to the electronegativity of the oxygen atom.

Alkyl carbons: The remaining methylene and methyl carbons would appear in the δ 10-40 ppm range, with their exact positions providing information on their proximity to the functional groups.

Expected NMR Chemical Shifts for this compound (Inferred)

| Nucleus | Functional Group / Carbon Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity (¹H) | Reference |

| ¹H | -OH | 0.5 - 5.0 (variable) | Broad singlet | [11 from previous search, 12 from previous search] |

| ¹H | CH₂= | 4.8 - 5.2 | Multiplets | [7 from previous search] |

| ¹H | =CH- | 5.5 - 6.0 | Multiplet | [7 from previous search] |

| ¹H | -CH(OH)- | 3.5 - 4.5 | Multiplet | - |

| ¹H | -CH₂- (alkyl) | 1.2 - 1.6 | Multiplets | [1 from previous search] |

| ¹H | -CH₃ (terminal) | 0.8 - 0.9 | Triplet | [1 from previous search] |

| ¹³C | CH₂= | 110 - 120 | - | - |

| ¹³C | =CH- | 130 - 150 | - | - |

| ¹³C | -CH(OH)- | 60 - 80 | - | - |

| ¹³C | -CH₂- (alkyl) | 20 - 40 | - | - |

| ¹³C | -CH₃ (terminal) | 10 - 20 | - | - |

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways, which are characteristic of its structure [15, 16 from previous search].

Electron Ionization Mass Spectrometry (EI-MS): This "hard" ionization technique typically involves bombarding the sample with high-energy electrons (e.g., 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation [15, 19 from previous search]. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for identification by comparison with spectral databases [15, 19 from previous search]. For this compound (C₁₁H₂₂O, MW 170.29), the molecular ion peak would be expected at m/z 170. Characteristic fragmentation pathways for alcohols include the loss of water (H₂O, 18 Da), leading to an [M-18]•+ ion [2 from previous search]. For this compound, this would result in a significant peak at m/z 152. Alpha-cleavage (cleavage adjacent to the oxygen-bearing carbon) is also a common fragmentation pathway for alcohols, leading to characteristic fragment ions. The presence of the double bond would also influence fragmentation, with allylic cleavage being favored.

Chemical Ionization Mass Spectrometry (CI-MS): As a "soft" ionization technique, CI-MS uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte, typically producing a protonated molecular ion ([M+H]+) with minimal fragmentation [15, 19 from previous search, 25 from previous search]. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in EI-MS spectra due to extensive fragmentation [15, 25 from previous search]. For this compound, the protonated molecular ion would be expected at m/z 171.

LC-MS: When this compound is part of a non-volatile or thermally labile mixture, or if derivatization is not feasible for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. LC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of a broader range of compounds. Common ionization techniques in LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are generally soft ionization methods.

Expected Mass Spectrometry Data for this compound (Inferred)

| Technique | Ion Type / Fragment | Expected m/z | Proposed Neutral Loss / Fragment Formula | Reference |

| EI-MS | Molecular Ion (M•+) | 170 | C₁₁H₂₂O | nih.gov |

| EI-MS | [M-H₂O]•+ | 152 | -H₂O | [2 from previous search] |

| CI-MS | Protonated Molecule ([M+H]+) | 171 | C₁₁H₂₃O | [15 from previous search, 25 from previous search] |

| EI-MS | Characteristic fragments from α-cleavage and allylic cleavage | Variable | C₂H₅, C₃H₅, C₄H₉, etc. (alkyl/alkenyl fragments) | [15 from previous search, 16 from previous search, 28 from previous search] |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and provide a "fingerprint" of the molecule [7 from previous search, 8 from previous search, 10, 12 from previous search, 15 from previous search, 25 from previous search, 26 from previous search]. They measure the vibrations of chemical bonds within a molecule when interacting with light.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs at specific frequencies corresponding to the vibrational modes of their bonds [10, 12 from previous search, 26 from previous search]. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration [8 from previous search, 12 from previous search].

For this compound, key IR absorption bands would be expected:

O-H stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ due to the hydroxyl group, particularly if hydrogen-bonded [10, 15 from previous search, 26 from previous search].

C-H stretch (alkene): Weak to medium absorption bands above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) for the C-H bonds of the alkene group (=CH and =CH₂) [7 from previous search, 26 from previous search].

C-H stretch (alkane): Strong absorption bands below 3000 cm⁻¹ (e.g., ~2850-2970 cm⁻¹) for the C-H bonds of the alkyl chain (-CH₂, -CH₃) [7 from previous search, 10].

C=C stretch: A medium to weak absorption band around 1640-1680 cm⁻¹ for the carbon-carbon double bond [7 from previous search, 26 from previous search].

C-O stretch: A strong absorption band around 1050-1200 cm⁻¹ for the C-O single bond of the alcohol.

Out-of-plane C-H bending (alkene): Characteristic strong bands in the fingerprint region (below 1500 cm⁻¹) can indicate the substitution pattern of the alkene, e.g., terminal alkene (vinyl group) typically shows bands around 990 cm⁻¹ and 910 cm⁻¹ [7 from previous search].

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light (Raman scattering) from molecules [7 from previous search, 25 from previous search]. It is sensitive to changes in the polarizability of a molecule during vibration [8 from previous search, 12 from previous search]. Raman is particularly strong for detecting non-polar bonds or bonds with weak dipoles, such as C-C, C=C, and C≡C bonds [8 from previous search, 12 from previous search].

For this compound, characteristic Raman bands would be expected:

C=C stretch: A strong band around 1640-1680 cm⁻¹ for the carbon-carbon double bond, often more intense in Raman than IR for symmetrical alkenes [25 from previous search].

C-H stretch (alkene and alkane): Similar to IR, but often with different relative intensities.

C-C stretches: Strong bands in the fingerprint region (below 1500 cm⁻¹) due to the carbon skeleton vibrations [25 from previous search].

O-H stretch: While present, the O-H stretch is generally weaker in Raman compared to IR, as the change in polarizability is less significant than the change in dipole moment [8 from previous search].

Expected IR and Raman Spectroscopic Data for this compound (Inferred)

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Reference |

| -OH | O-H stretch | 3200-3600 (broad, strong) | ~3300 (weak) | [10, 15 from previous search, 26 from previous search, 8 from previous search] |

| C=CH₂ | =C-H stretch | >3000 (medium) | >3000 (medium) | [7 from previous search, 26 from previous search] |

| -CH₂-, -CH₃ | C-H stretch | 2850-2970 (strong) | 2850-2970 (strong) | [7 from previous search, 10] |

| C=C | C=C stretch | 1640-1680 (medium-weak) | 1640-1680 (strong) | [7 from previous search, 26 from previous search, 25 from previous search] |

| -C-O- | C-O stretch | 1050-1200 (strong) | - | |

| C=CH₂ | Out-of-plane =C-H bend | ~990, ~910 (strong) | - | [7 from previous search] |

Validation and Robustness of Analytical Procedures for this compound

The validation of analytical methods is a critical process in chemical analysis, ensuring that a procedure is suitable for its intended purpose and yields consistent, reliable, and accurate data chromatographyonline.comwjarr.comdemarcheiso17025.com. For a compound like this compound, which may be synthesized or found in natural extracts, validated analytical methods are essential for quality control, research, and industrial applications. Robustness, a key aspect of validation, assesses the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters chromatographyonline.compharmaknowledgeforum.com.

Given the volatility and functional groups (alkene and alcohol) present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for its identification and quantification mdpi.comajol.infoacs.orgpan.olsztyn.plresearchgate.netmdpi.com. Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for structural elucidation and confirmation acs.org.

Key Validation Parameters and Their Application to this compound

The validation of an analytical method for this compound would typically involve evaluating several performance characteristics:

Specificity : Specificity ensures that the analytical method accurately measures only the analyte of interest, this compound, without interference from other components in the sample matrix, impurities, or degradation products wjarr.com. For GC-MS, this is achieved by ensuring distinct retention times and unique mass fragmentation patterns for this compound compared to potential co-eluting compounds.

Linearity and Range : Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound within a specified range wjarr.com. The range defines the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to provide an acceptable level of precision, accuracy, and linearity. A calibration curve is typically constructed using multiple concentrations of a reference standard of this compound.

Illustrative Data Table: Linearity Data for this compound by GC-MS

| Concentration (µg/mL) | GC-MS Peak Area (Arbitrary Units) |

| 10 | 1050 |

| 20 | 2120 |

| 50 | 5080 |

| 100 | 10150 |

| 200 | 20300 |

| 500 | 50500 |

Expected R² value for linearity: >0.999

Accuracy : Accuracy measures the closeness of agreement between the test results and the true value chromatographyonline.comwjarr.comdemarcheiso17025.com. It is often assessed by applying the method to samples with known concentrations of this compound (e.g., spiked placebo samples or certified reference materials) and calculating the percentage recovery.

Illustrative Data Table: Accuracy (Recovery) of this compound by GC-MS

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50 | 49.8 | 99.6 |

| 100 | 100.5 | 100.5 |

| 150 | 149.2 | 99.5 |

Typical Acceptance Criteria for Recovery: 98.0% - 102.0%

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions wjarr.comaoac.org. It is typically evaluated at two levels:

Repeatability (Intra-assay precision) : Assessed by analyzing multiple replicates of a single sample by the same analyst, using the same equipment, on the same day chromatographyonline.comaoac.org.

Intermediate Precision (Inter-assay precision/Ruggedness) : Evaluates variability within the same laboratory but under different conditions (e.g., different analysts, different equipment, different days) chromatographyonline.com.

Illustrative Data Table: Precision (Repeatability) for this compound by GC-MS

| Replicate | Peak Area (Arbitrary Units) |

| 1 | 10150 |

| 2 | 10180 |

| 3 | 10120 |

| 4 | 10160 |

| 5 | 10140 |

| 6 | 10170 |

| Mean | 10153.3 |

| RSD (%) | 0.21 |

Typical Acceptance Criteria for RSD: ≤ 2.0% for assay, ≤ 5.0% for impurities chromatographyonline.com

Detection Limit (LOD) and Quantitation Limit (LOQ) : The LOD is the lowest concentration of this compound that can be reliably detected, but not necessarily quantified, under the stated experimental conditions wjarr.com. The LOQ is the lowest concentration of this compound that can be quantified with acceptable accuracy and precision wjarr.com. These are often determined based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve wjarr.com.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation of 1-Undecen-4-ol

The future utility of this compound is intrinsically linked to the development of efficient and selective catalytic methods for both its synthesis and subsequent transformations. As a chiral secondary allylic alcohol, it is a prime candidate for a range of modern catalytic strategies that offer high degrees of control over reactivity and stereochemistry.

Future research will likely focus on the following catalytic approaches:

Enantioselective Synthesis: The chiral center at the C-4 position is a key structural feature. Future efforts will target the development of catalytic asymmetric methods to produce enantiopure (R)- or (S)-1-undecen-4-ol. This could involve the catalytic enantioselective vinylation of octanal (B89490) using vinyl organometallic reagents, a powerful method for creating chiral allylic alcohols. organic-chemistry.org Ruthenium-catalyzed hydrogen auto-transfer reactions, which can convert primary alcohols and alkynes into chiral allylic alcohols, also represent a promising route for stereocontrolled synthesis. nih.gov

Catalytic Isomerization: The isomerization of allylic alcohols into carbonyl compounds is a highly atom-economical transformation. mdpi.com Research into novel catalytic systems, including those based on electrochemistry or photoredox catalysis, could provide metal-free and oxidant-free pathways to convert this compound into undecan-4-one. mdpi.com These methods offer greener alternatives to traditional oxidation protocols. mdpi.com

Selective Functionalization: The presence of two distinct functional groups (alkene and alcohol) necessitates catalysts with high chemoselectivity. For instance, palladium-based catalysts are widely used for allylic C-H functionalization, allowing for the introduction of various groups at the C-3 position. organic-chemistry.org Similarly, ruthenium-based systems have shown high efficiency in the allylation of aldehydes using allylic alcohols. acs.org Developing catalysts that can selectively target either the alkene for reactions like hydroformylation or metathesis, or the alcohol for etherification or esterification, without cross-reactivity, will be a significant area of investigation.

A summary of potential catalytic transformations for allylic alcohols applicable to this compound is presented below.

| Catalytic Strategy | Potential Transformation of this compound | Key Advantage |

| Asymmetric Carbonyl Vinylation | Enantioselective synthesis of (R)- or (S)-1-undecen-4-ol | Access to enantiopure chiral building blocks. organic-chemistry.org |

| Hydrogen Auto-Transfer | Stereoselective synthesis from a primary alcohol and an alkyne | High stereocontrol and atom economy. nih.gov |

| Electrocatalytic Isomerization | Conversion to undecan-4-one | Avoids use of metal catalysts and chemical oxidants. mdpi.com |

| Asymmetric Allylic Alkylation | Derivatization at the C-3 position | Creation of new C-C bonds with stereocontrol. acs.org |

Exploration of this compound as a Renewable Building Block for Sustainable Materials and Polymers

The drive to replace petroleum-based feedstocks with renewable alternatives is a central theme in modern materials science. Bio-based molecules, often referred to as platform chemicals or building blocks, are crucial for producing sustainable polymers. While significant research has focused on its isomer, 10-undecen-1-ol (B85765), for creating linear polyesters through carbonylation polymerization, this compound offers unique structural features that could lead to novel materials.

Key research directions in this area include:

Branched and Functional Polymers: Unlike its linear primary alcohol isomer, the secondary alcohol group in this compound can introduce branching or serve as a reactive pendant group when the terminal alkene is polymerized. This could lead to polymers with distinct physical properties, such as lower crystallinity, altered solubility, and different thermal characteristics compared to linear analogues.

Polyurethanes and Polyesters: The hydroxyl group of this compound can react with isocyanates to form polyurethanes or with carboxylic acids (or their derivatives) to form polyesters. The terminal double bond would remain as a pendant group along the polymer backbone, available for subsequent cross-linking or functionalization, creating advanced materials like thermosets or coatings.

Copolymerization: An important area of future research is the copolymerization of this compound with other monomers. For example, its copolymerization with ethylene, potentially using advanced vanadium-based catalysts that show tolerance to hydroxyl groups, could yield functionalized polyolefins. researchgate.netmdpi.com These materials could exhibit improved adhesion, dyeability, or compatibility with other polymers, expanding the applications of traditional polyolefins. researchgate.net

The potential of this compound as a monomer is rooted in its bifunctional nature, as detailed in the table below.

| Functional Group | Potential Role in Polymerization | Resulting Polymer Feature |

| Terminal Alkene (CH2=CH-) | Chain-growth polymerization (e.g., with ethylene) | Functional polyolefin with pendant hydroxyl groups. |

| Secondary Alcohol (-OH) | Step-growth polymerization (e.g., with diacids or diisocyanates) | Polyester or polyurethane with pendant vinyl groups. |

| Both Groups | Creation of cross-linked networks | Thermosetting materials with tunable properties. |

Innovative Synthetic Strategies for Derivatization Towards Complex and Highly Functionalized Molecules

The unique structure of this compound makes it an attractive starting material for the synthesis of complex, high-value molecules, particularly those requiring specific stereochemistry. Its identity as a chiral allylic alcohol provides multiple handles for sophisticated chemical transformations.

Future research is expected to capitalize on its structure in the following ways:

Leveraging as a Chiral Building Block: The C-4 stereocenter is perhaps its most valuable feature. Enantiomerically pure this compound can serve as a "chiral pool" starting material, a concept widely used in the synthesis of complex natural products and pharmaceuticals. nih.govmdpi.com The chirality at C-4 can be transferred to new stereocenters or used to direct the stereochemical outcome of reactions at other positions in the molecule.

Tandem and Cascade Reactions: The proximity of the hydroxyl group and the double bond allows for the design of innovative tandem or cascade reactions. For example, an intramolecular cyclization could be triggered to form substituted tetrahydrofurans or other heterocyclic structures, which are common motifs in biologically active compounds.

Advanced Functional Group Interconversion: The terminal alkene is a versatile functional group that can be transformed into a wide array of other functionalities. Future strategies will likely involve its conversion into:

An epoxide via asymmetric epoxidation, creating a new chiral center and a highly reactive electrophilic site.

An aldehyde through hydroformylation, which can then be used in further C-C bond-forming reactions.

A primary alcohol via hydroboration-oxidation, transforming the molecule into a 1,4-diol derivative.

The synthetic potential stemming from the functional groups of this compound is summarized below.

| Functional Group/Feature | Derivatization Strategy | Potential Product Class |

| Terminal Alkene | Asymmetric Epoxidation, Hydroformylation, Metathesis | Chiral epoxides, functionalized aldehydes, diols. |

| Secondary Alcohol | Oxidation, Esterification, Etherification | Ketones, esters, ethers with retained alkene functionality. |

| Chiral Center (C-4) | Use as a chiral template in multi-step synthesis | Enantiopure complex molecules, natural products. |

| Alkene + Alcohol | Intramolecular Cyclization (e.g., iodoetherification) | Substituted cyclic ethers (e.g., tetrahydrofurans). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.